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molecular formula C4HCl5N2 B8633420 4,5-Dichloro-2-(trichloromethyl)-1H-imidazole CAS No. 64736-47-6

4,5-Dichloro-2-(trichloromethyl)-1H-imidazole

Cat. No. B8633420
M. Wt: 254.3 g/mol
InChI Key: KSLLYIVFPUJDMX-UHFFFAOYSA-N
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Patent
US04234722

Procedure details

Dry hydrogen chloride was passed into a solution of 218 g (1.0 mol) of 4,5-dichloro-2-dichloromethylene-imidazole in about 2 liters of dry toluene until the formation of a precipitate had ended (at least 1 mol). After cooling (the addition of HCl was exothermic), filtering off and drying, 235 g (89% of theory) of 4,5-dichloro-2-trichloromethyl-imidazole of melting point 210° C. (with decomposition) were obtained.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
218 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
2 L
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[ClH:1].[Cl:2][C:3]1[C:7]([Cl:8])=[N:6][C:5](=[C:9]([Cl:11])[Cl:10])[N:4]=1>C1(C)C=CC=CC=1>[Cl:2][C:3]1[N:4]=[C:5]([C:9]([Cl:1])([Cl:11])[Cl:10])[NH:6][C:7]=1[Cl:8]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Two
Name
Quantity
218 g
Type
reactant
Smiles
ClC1=NC(N=C1Cl)=C(Cl)Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Four
Name
Quantity
2 L
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling (
FILTRATION
Type
FILTRATION
Details
filtering off
CUSTOM
Type
CUSTOM
Details
drying

Outcomes

Product
Name
Type
product
Smiles
ClC=1N=C(NC1Cl)C(Cl)(Cl)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 235 g
YIELD: PERCENTYIELD 89%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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